

Spectroscopic Profile of ent-Paroxetine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *ent-Paroxetine Hydrochloride*

Cat. No.: *B129158*

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Introduction

ent-Paroxetine, the (+)-(3R,4S) enantiomer of the widely-known selective serotonin reuptake inhibitor (SSRI) Paroxetine, serves as a critical reference standard in the pharmaceutical industry. Its primary role is in the quality control and chiral purity analysis of Paroxetine drug substances and products. Ensuring the enantiomeric purity of Paroxetine is paramount, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth overview of the essential spectroscopic techniques used to characterize **ent-Paroxetine Hydrochloride**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, analytical scientists, and quality control professionals involved in the development, manufacturing, and analysis of pharmaceuticals. The methodologies and data presented herein are foundational for establishing the identity, structure, and purity of **ent-Paroxetine Hydrochloride**.

A Note on Enantiomeric Spectroscopic Data

It is a fundamental principle of stereochemistry that enantiomers, such as Paroxetine and ent-Paroxetine, are physically and chemically identical in an achiral environment. Consequently, their spectroscopic data generated under such conditions—including NMR spectra in achiral solvents, standard IR spectra, and mass spectra—are indistinguishable. The data presented in this guide is based on comprehensive sources for Paroxetine Hydrochloride.^[1] Given this

principle, this spectroscopic profile serves as a definitive reference for **ent-Paroxetine Hydrochloride** (CAS 130855-30-0), also known as Paroxetine Impurity D.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds. Both ^1H (proton) and ^{13}C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

Scientific Principles and Experimental Causality

^1H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ^{13}C NMR complements this by providing a spectrum where each unique carbon atom in the molecule gives a distinct signal. For a molecule like ent-Paroxetine, which has multiple stereocenters and distinct aromatic and aliphatic regions, NMR is indispensable for confirming its complex structure. The choice of solvent (e.g., DMSO- d_6 or CDCl_3) is critical; it must dissolve the analyte without contributing interfering signals in the regions of interest. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm) due to its chemical inertness and single, sharp resonance peak.

Detailed Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **ent-Paroxetine Hydrochloride** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of TMS to the solution to serve as a chemical shift reference.
- **Instrumentation:** Place the NMR tube into the spectrometer's probe.
- **Shimming:** Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
- **^1H NMR Acquisition:**

- Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer might include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
- The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.
 - A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum and integrate the ¹H NMR signals.

NMR Data Summary for ent-Paroxetine Hydrochloride

The following tables summarize the characteristic chemical shifts. Data is referenced from compiled sources for Paroxetine.^[4]

Table 1: ¹H NMR Spectral Data | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment

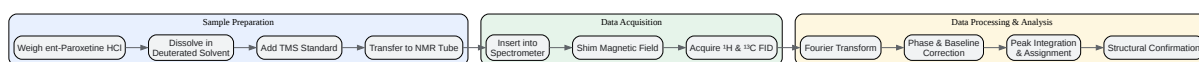
:-- :-- :-- :--	Aromatic Region	~7.10 - 7.30	m	4H	Fluorophenyl group protons						
~6.80	d	1H	Benzodioxole proton	~6.70	s	1H	Benzodioxole proton	~6.60	d	1H	Benzodioxole proton
Benzodioxole proton											
Aliphatic & Other											
~5.95	s	2H	-O-CH ₂ -O- (methylenedioxy)								
~3.50 - 4.20	m	-	Piperidine & methoxy protons	~2.80 - 3.20	m	-	Piperidine protons				
~1.80 - 2.20	m	-	Piperidine protons								

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment Category
~160 - 163	C-F (Fluorophenyl)
~147 - 148	Aromatic C-O (Benzodioxole)
~141 - 142	Aromatic C-O (Benzodioxole)
~130 - 132	Aromatic CH (Fluorophenyl)
~115 - 116	Aromatic CH (Fluorophenyl)
~108 - 109	Aromatic CH (Benzodioxole)
~105 - 106	Aromatic CH (Benzodioxole)
~101	-O-CH ₂ -O- (methylenedioxy)
~100 - 101	Aromatic CH (Benzodioxole)
~68 - 70	-CH ₂ -O- (methoxy)
~45 - 55	Piperidine CH ₂
~40 - 42	Piperidine CH

| ~34 - 36 | Piperidine CH |

Workflow Diagram: NMR Analysis



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Caption: Workflow for structural elucidation via NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.

Scientific Principles and Experimental Causality

When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The frequencies that are absorbed are characteristic of the bond type and its environment. For **ent-Paroxetine Hydrochloride**, key functional groups like the secondary amine (N-H), aromatic rings (C-H and C=C), ether linkages (C-O), and the methylenedioxy group will produce characteristic absorption bands. Attenuated Total Reflectance (ATR) is a common sampling technique because it requires minimal sample preparation and is non-destructive.

Detailed Experimental Protocol: ATR-FTIR

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
- **Sample Application:** Place a small amount of the solid **ent-Paroxetine Hydrochloride** powder directly onto the ATR crystal.
- **Pressure Application:** Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface. Good contact is essential for obtaining a high-quality spectrum.
- **Data Acquisition:** Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- **Data Processing:** The instrument software automatically performs the background subtraction and presents the final transmittance or absorbance spectrum.

IR Data Summary for ent-Paroxetine Hydrochloride

The following table lists the principal IR absorption bands and their assignments.^{[5][6]}

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
3300 - 3400	N-H Stretch	Secondary amine (piperidine)
2800 - 2900	C-H Stretch	Aliphatic CH and CH ₂
~1600, ~1510, ~1470	C=C Stretch	Aromatic ring stretching
~1250	C-O Stretch	Aryl ether
~1100	C-O Stretch	Aliphatic ether
~1040	C-O Stretch	Methylenedioxy group

| 600 - 1400 | Various | Fingerprint Region (confirms overall structure) |

Workflow Diagram: IR Analysis



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Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Scientific Principles and Experimental Causality

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). It is ideal for polar molecules like **ent-Paroxetine Hydrochloride**, as it typically produces the protonated molecular ion $[M+H]^+$ with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then used to induce and analyze

fragmentation. In MS/MS, the $[M+H]^+$ ion is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are detected. This fragmentation pattern is highly reproducible and serves as a structural fingerprint.

Detailed Experimental Protocol: LC-ESI-MS/MS

- **Sample Preparation:** Prepare a dilute solution of **ent-Paroxetine Hydrochloride** (e.g., 1 $\mu\text{g/mL}$) in a suitable solvent mixture like methanol/water or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
- **Chromatography (Optional but Recommended):** Inject the sample into an HPLC system (e.g., with a C18 column) to separate the analyte from any impurities before it enters the mass spectrometer.
- **Ionization:** The eluent from the LC is directed into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, forming gaseous ions.
- **Full Scan MS (MS1):** First, acquire a full scan spectrum to identify the protonated molecular ion $[M+H]^+$. For ent-Paroxetine (free base MW ≈ 329.37), this will appear around m/z 330.2.
- **Tandem MS (MS/MS):**
 - Set the mass spectrometer to isolate the $[M+H]^+$ ion (m/z 330.2).
 - Introduce a collision gas (e.g., argon) into the collision cell to induce fragmentation.
 - Scan the second mass analyzer to detect the resulting fragment ions. This is known as a product ion scan.
- **Data Analysis:** Analyze the product ion spectrum to identify characteristic fragments that confirm the molecular structure.

Mass Spectrometry Data Summary

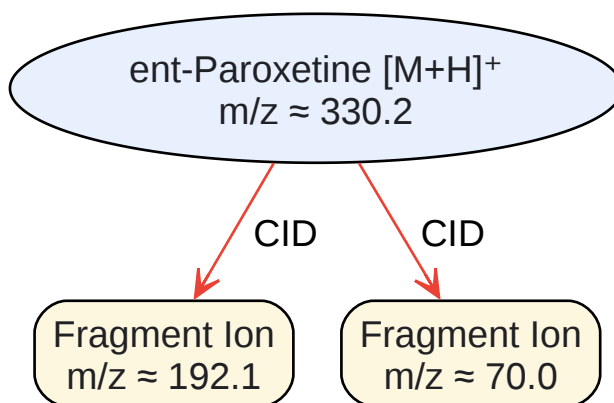
The ESI mass spectrum of ent-Paroxetine in positive ion mode is characterized by the protonated molecular ion and specific, reproducible fragments.^{[7][8][9]}

Table 4: ESI-MS/MS Fragmentation Data

m/z	Ion Identity	Description
~330.2	[M+H] ⁺	Protonated molecular ion of the free base
~192.1	[C ₁₂ H ₁₄ NO] ⁺	Major fragment resulting from cleavage of the ether linkage to the piperidine ring

| ~70.0 | [C₄H₈N]⁺ | Fragment corresponding to a portion of the piperidine ring |

Workflow Diagram: MS Fragmentation Pathway



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Caption: Primary fragmentation of ent-Paroxetine in MS/MS.

Conclusion

The structural integrity and identity of **ent-Paroxetine Hydrochloride** can be unequivocally established through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides a characteristic fragmentation fingerprint. The data and protocols outlined in this guide serve as a comprehensive reference for the analytical characterization of this important

pharmaceutical standard, ensuring the quality and safety of its corresponding therapeutic drug, Paroxetine.

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